molecular formula C8H4N2O5 B1613110 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid CAS No. 6563-65-1

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B1613110
CAS No.: 6563-65-1
M. Wt: 208.13 g/mol
InChI Key: FKGYXJCDVVAPCX-UHFFFAOYSA-N
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Description

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyridine ringsThe compound’s molecular formula is C8H4N2O5, and it has a molecular weight of 208.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid typically involves the nitration of furo[2,3-b]pyridine-2-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction is carried out by slowly adding the nitrating mixture to the furo[2,3-b]pyridine-2-carboxylic acid while maintaining the temperature below 10°C to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitropyridine-2-carboxylic acid
  • 5-Nitrofuran-2-carboxylic acid
  • 5-Nitroindole-2-carboxylic acid

Comparison

5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

5-nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGYXJCDVVAPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618345
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6563-65-1
Record name 5-Nitrofuro[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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